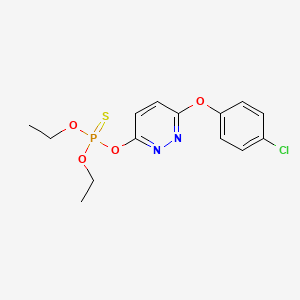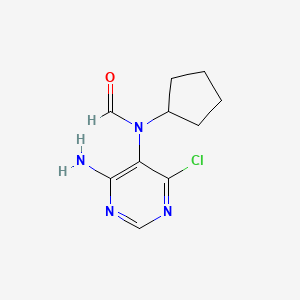
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide is a chemical compound with a molecular formula of C11H14ClN5O. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 4-position and a chlorine atom at the 6-position, along with a cyclopentyl group attached to the formamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Chlorination: The pyrimidine ring is then chlorinated at the 6-position using a chlorinating agent such as phosphorus oxychloride (POCl3).
Amination: The chlorinated pyrimidine is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 4-position.
Formylation: The amino-chloropyrimidine is then reacted with formic acid or a formylating agent to introduce the formamide group.
Cyclopentylation: Finally, the formamide derivative is reacted with cyclopentylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like thiols, amines, alkoxides, in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-amino-6-chloropyrimidin-5-yl)formamide
- N-(4-amino-6-chloropyrimidin-5-yl)-N-methylformamide
- N-(4-amino-6-chloropyrimidin-5-yl)-N-ethylformamide
Uniqueness
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
40067-41-2 |
|---|---|
Molekularformel |
C10H13ClN4O |
Molekulargewicht |
240.69 g/mol |
IUPAC-Name |
N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide |
InChI |
InChI=1S/C10H13ClN4O/c11-9-8(10(12)14-5-13-9)15(6-16)7-3-1-2-4-7/h5-7H,1-4H2,(H2,12,13,14) |
InChI-Schlüssel |
FZWKJECFULLCEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N(C=O)C2=C(N=CN=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

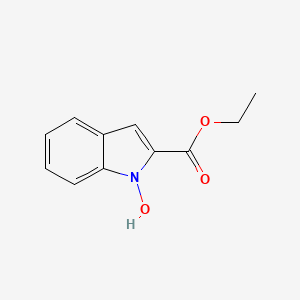
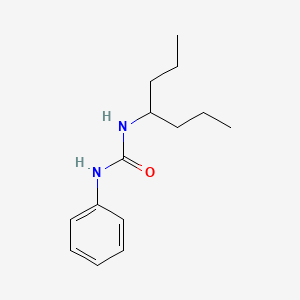
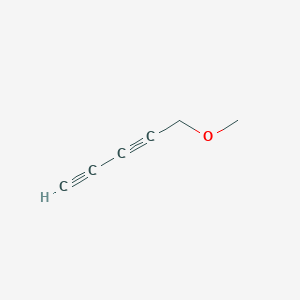

![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)


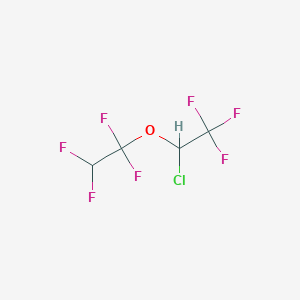
![{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14651662.png)
